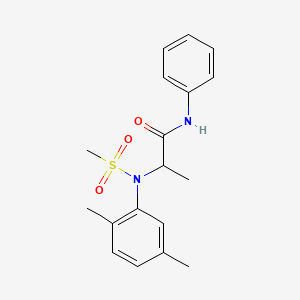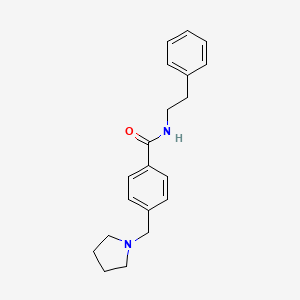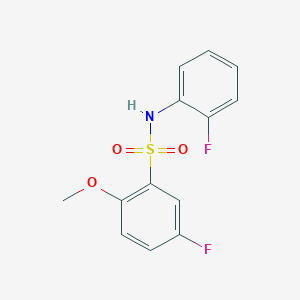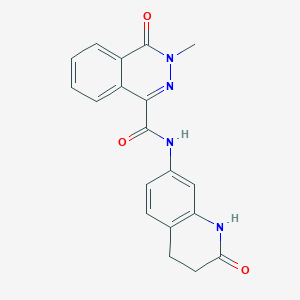
N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide, also known as BDF 525, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 has been shown to inhibit platelet aggregation, suggesting that it could be useful in the prevention of thrombosis. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 in lab experiments is that it has been well-characterized in terms of its chemical properties and synthesis method. Additionally, its potential as a therapeutic agent makes it an interesting compound to study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, more research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 and its effects on other signaling pathways and enzymes. Finally, studies on the pharmacokinetics and toxicity of N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 are needed to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 was found to inhibit the production of pro-inflammatory cytokines in human monocytes, suggesting that it could be useful in the treatment of inflammatory diseases. Additionally, N-1,3-benzodioxol-5-yl-2-methoxy-4-(trifluoromethyl)benzamide 525 has been shown to inhibit the growth of cancer cells in vitro, indicating that it may have anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methoxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c1-22-13-6-9(16(17,18)19)2-4-11(13)15(21)20-10-3-5-12-14(7-10)24-8-23-12/h2-7H,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMNRCASTUDFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)

![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)
![3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438597.png)

![N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438631.png)

![N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438642.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]tetrazolo[1,5-a]quinoxaline](/img/structure/B4438648.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4438651.png)



![N-(2-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438681.png)